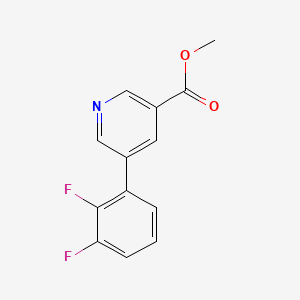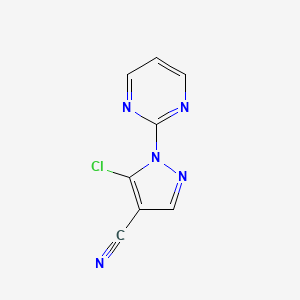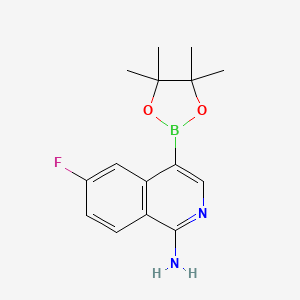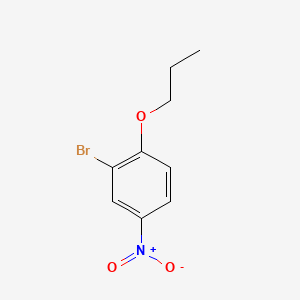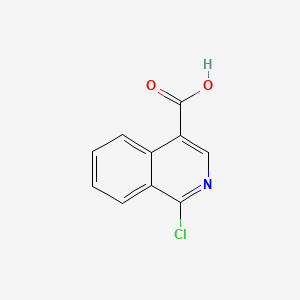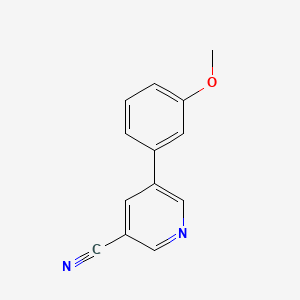![molecular formula C17H26BNO3 B578142 N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-91-7](/img/structure/B578142.png)
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide: is an organic compound that features a boron-containing dioxaborolane group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the dioxaborolane moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis.
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid pinacol ester group. This group is often used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . The boronic ester group can form a complex with a transition metal catalyst, which then undergoes a transmetalation process to transfer the organic group from boron to the metal . This mechanism could potentially lead to modifications in the target molecules, altering their function.
Biochemical Pathways
Boronic acids and their derivatives are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in Suzuki-Miyaura cross-coupling reactions, it might induce modifications in target molecules that could alter their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, the compound’s efficacy could be influenced by factors related to the biological environment, such as the presence of specific enzymes or receptors, and the physiological state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the following steps:
-
Formation of the Boronic Ester: : The initial step involves the reaction of 3-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
-
Amidation Reaction: : The boronic ester is then reacted with N-propylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
-
Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under suitable conditions.
-
Substitution: : The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the substitution of the boron moiety with various aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reactants used in the Suzuki-Miyaura reaction.
Scientific Research Applications
Chemistry
In organic synthesis, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is used as a building block in the formation of complex molecules via cross-coupling reactions. Its boronic ester group is particularly valuable for creating carbon-carbon bonds.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the introduction of aryl groups. Its ability to participate in Suzuki-Miyaura reactions makes it a versatile intermediate in medicinal chemistry.
Industry
In materials science, the compound can be used to synthesize polymers and other materials with specific properties. Its boron-containing structure can impart unique characteristics to the resulting materials, such as enhanced thermal stability or electronic properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.
Uniqueness
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its specific structure, which combines a boronic ester with an amide group. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic esters or amides alone. Its structure also provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-10-19-15(20)12-13-8-7-9-14(11-13)18-21-16(2,3)17(4,5)22-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJCWKEPWIAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682294 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-91-7 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
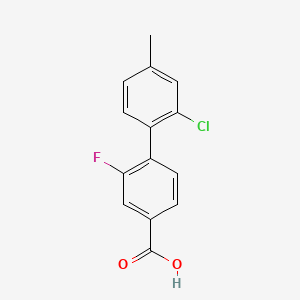
![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)
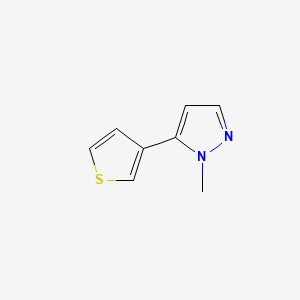
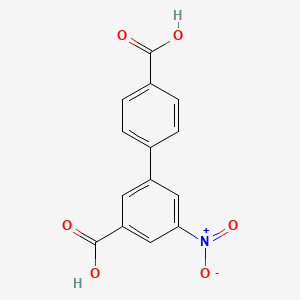
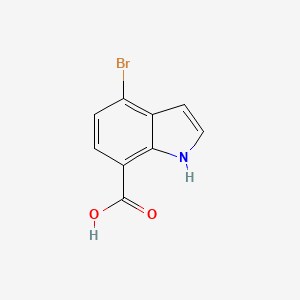
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)
